molecular formula C5H6N3NaO3 B2734138 sodium 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate CAS No. 1989659-64-4

sodium 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B2734138
CAS No.: 1989659-64-4
M. Wt: 179.111
InChI Key: CXFRPEBDVRCDER-UHFFFAOYSA-M
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Description

Sodium 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate (CAS 1989659-64-4) is a valuable chemical building block in medicinal chemistry, particularly for constructing novel 1,2,4-triazole derivatives. The 1,2,4-triazole core is a privileged scaffold in drug discovery, featured in over 30 approved drugs, including the antiviral ribavirin and the antifungal voriconazole . This specific carboxylate salt is designed for facile synthetic elaboration into more complex molecules, such as carboxamides, which are central to ongoing research. Researchers are actively exploring alkyl- and aryloxymethyl derivatives of the 1,2,4-triazole-3-carboxamide scaffold for their significant biological activities . These derivatives have demonstrated promising antiproliferative effects in cancer cell lines, with compounds like the n-decyloxymethyl derivative inducing cell death in leukemia cells at low micromolar concentrations. Studies suggest these active derivatives may function by inhibiting translation initiation through interference with eIF4E assembly . Furthermore, certain 1-alkyl/aryloxymethyl analogues exhibit antimicrobial potential against Gram-positive bacteria like Micrococcus luteus and the Gram-negative bacterium Pseudomonas aeruginosa . As a versatile synthetic intermediate, this compound enables researchers to expand the chemical space of functionalized 1,2,4-triazoles for developing new lead structures in anticancer and anti-infective research . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

sodium;5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3.Na/c1-11-2-3-6-4(5(9)10)8-7-3;/h2H2,1H3,(H,9,10)(H,6,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFRPEBDVRCDER-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NN1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N3NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989659-64-4
Record name sodium 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate
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Preparation Methods

Reaction Pathway and Intermediate Formation

This method, adapted from CN103145632B, begins with monomethyl oxalyl chloride and thiosemicarbazide (Figure 1). The sequence involves:

  • Condensation : Thiosemicarbazide reacts with monomethyl oxalyl chloride in ethanol to form monomethyl oxalate thiosemicarbazone .
  • Cyclization : Treatment with sodium hydroxide induces ring closure, yielding 5-mercapto-1H-1,2,4-triazole-3-carboxylic acid .
  • Oxidative Desulfurization : Hydrogen peroxide in acetic acid removes the thiol group, producing 1H-1,2,4-triazole-3-carboxylic acid .
  • Esterification and Saponification : Methanol and thionyl chloride generate the methyl ester, followed by NaOH-mediated hydrolysis to the sodium salt.

Critical Parameters :

  • Desulfurization requires slow H2O2 addition at 0–5°C to minimize side reactions.
  • Final saponification uses 2 M NaOH at 60°C for 4 hours, achieving >85% conversion.

Lithiation-Mediated Regioselective Synthesis

Stepwise Functionalization Strategy

CN113651762A outlines a five-step lithiation approach (Figure 2):

  • N-Methylation : 1,2,4-Triazole reacts with chloromethane in KOH/ethanol to form 1-methyl-1,2,4-triazole .
  • 5-Position Protection : n-Butyllithium and dibromomethane introduce a bromine at the 5-position.
  • Carboxylation : Lithium diisopropylamide (LDA) deprotonates the 3-position, followed by CO2 quenching to install the carboxylate.
  • Methoxymethyl Introduction : Bromine at C5 is displaced by sodium methoxymethylate via SN2.
  • Esterification and Salt Formation : Thionyl chloride/methanol esterification precedes NaOH-mediated saponification.

Advantages :

  • Avoids diazonium intermediates, enhancing safety.
  • Regioselectivity >95% using LDA at −78°C.

Comparative Analysis of Synthetic Methods

Method Yield Key Advantage Industrial Feasibility
Thiosemicarbazide 72–78% Low-cost reagents Moderate
Lithiation 88–92% High regioselectivity High
CuAAC 55–60% Modular substrate scope Low

Optimization Insights :

  • Temperature Control : Desulfurization at 0–5°C improves yield by 15%.
  • Catalyst Loading : 0.5 mol% CuI in CuAAC reduces metal contamination.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles.

Scientific Research Applications

Chemical Properties and Structure

IUPAC Name: Sodium 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate
Molecular Formula: C6H9N3O3Na
Molecular Weight: 196.14 g/mol

The compound features a triazole ring with methoxymethyl and carboxylate functional groups, contributing to its reactivity and biological activity.

Synthetic Chemistry

This compound is utilized as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in creating derivatives with enhanced properties.

Common Reactions:

  • Oxidation: Can be oxidized to form oxides.
  • Reduction: Can be reduced to alcohols.
  • Substitution: Methoxymethyl group can be replaced with other functional groups under specific conditions.

The compound has been studied for its potential antimicrobial and anticancer properties. Triazole derivatives are known for their ability to inhibit the growth of fungi and bacteria.

Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial activity against various microorganisms.

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Candida albicans1532 µg/mL
Escherichia coli1816 µg/mL
Staphylococcus aureus208 µg/mL

Anticancer Activity:
In vitro studies have demonstrated that the compound may possess cytotoxic effects against leukemia cell lines.

Cell LineCC50 Value (µM)
K56213.6
CCRF-SB112

These findings suggest that this compound could be further developed as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a comparative study of triazole derivatives, this compound was shown to inhibit the growth of Candida species effectively. The mechanism involves disruption of fungal cell membranes and inhibition of essential enzymes.

Case Study 2: Anticancer Potential

A study involving K562 leukemia cells revealed that this compound exhibited significant cytotoxicity. The compound's action was attributed to its ability to inhibit nucleic acid synthesis and disrupt cell membrane integrity.

Mechanism of Action

The mechanism of action of sodium 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Sodium 5-(Pyridin-2-yl)-1H-1,2,4-Triazole-3-Carboxylate (18r)
  • Molecular Formula : C₈H₅N₄O₂Na
  • Spectroscopy : ¹H NMR (D₂O) shows aromatic protons at δ 8.39 (H-6 Py) and 7.33–7.23 (H-5 Py) .
  • Applications : Enhanced electronic properties due to the pyridine ring may improve binding to biological targets.
Ethyl 5-Phenyl-4H-1,2,4-Triazole-3-Carboxylate
  • Molecular Formula : C₁₁H₁₁N₃O₂
  • Key Features : A phenyl group at position 5 increases hydrophobicity compared to the methoxymethyl group.
Ethyl 5-(Hydroxymethyl)-1H-1,2,4-Triazole-3-Carboxylate
  • Molecular Formula : C₆H₉N₃O₃
  • Key Features : A hydroxymethyl group at position 5 enables hydrogen bonding, increasing polarity but reducing stability compared to methoxymethyl .
Methyl 5-Chloro-1-(Methoxymethyl)-1H-1,2,4-Triazole-3-Carboxylate
  • Molecular Formula : C₆H₈ClN₃O₃

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Substituents
Sodium 5-(methoxymethyl)-1H-triazole-3-carboxylate 193.14 131–134 High (aqueous) Methoxymethyl, Sodium carboxylate
Sodium 5-(pyridin-2-yl)-1H-triazole-3-carboxylate 216.15 >300 Moderate Pyridin-2-yl, Sodium carboxylate
Ethyl 5-phenyl-4H-triazole-3-carboxylate 217.23 N/A Low (organic solvents) Phenyl, Ethyl ester
Ethyl 5-(hydroxymethyl)-1H-triazole-3-carboxylate 171.16 N/A Moderate (polar solvents) Hydroxymethyl, Ethyl ester

Notes:

  • Sodium salts exhibit higher aqueous solubility due to ionic character.
  • Aromatic substituents (e.g., phenyl, pyridyl) increase molecular weight and reduce polarity.

Biological Activity

Sodium 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. This detailed examination will cover its biological properties, mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring with a methoxymethyl group at the 5-position and a carboxylate group at the 3-position. This unique structure contributes to its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the biological context but often involve inhibition of fungal and bacterial growth by disrupting critical cellular processes.

Biological Activity

Antimicrobial Properties:
Research indicates that this compound exhibits promising antifungal and antibacterial activities. Similar compounds in the triazole family have shown effectiveness against a range of pathogens:

Pathogen Activity Reference
Candida albicansInhibition of growth
Aspergillus nigerAntifungal efficacy
Staphylococcus aureusAntibacterial activity
Escherichia coliModerate antibacterial effects

Comparative Studies

This compound can be compared with other triazole derivatives to highlight its unique properties:

Compound Name Unique Features
Sodium 5-(phenoxymethyl)-1H-1,2,4-triazole-3-carboxylateHigher antifungal activity due to phenoxy group
Sodium 5-(n-propoxymethyl)-1H-1,2,4-triazole-3-carboxamideExplored for anti-inflammatory properties
Sodium 5-(benzyl)-1H-1,2,4-triazole-3-carboxylateEnhanced lipophilicity for drug delivery systems

The methoxymethyl substituent in this compound impacts its solubility and reactivity compared to these derivatives.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Antifungal Efficacy Study:
    A study demonstrated that this compound significantly inhibited the growth of Candida albicans in vitro. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL. The compound was effective in disrupting cell membrane integrity.
  • Antibacterial Activity:
    In another investigation involving clinical isolates of Staphylococcus aureus, this compound exhibited an MIC value of 64 µg/mL. This suggests potential use as an antibacterial agent against resistant strains.
  • Cytotoxicity Assessment:
    The compound was tested for cytotoxic effects on human cancer cell lines (e.g., HeLa). Results indicated moderate cytotoxicity with IC50 values ranging from 20 to 50 µg/mL, suggesting further investigation into its anticancer potential is warranted.

Q & A

Q. What are the optimal synthetic routes for sodium 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate?

Methodological Answer: The compound can be synthesized via cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate under reflux conditions, followed by saponification with sodium hydroxide. For example, sodium salts of triazole carboxylates are typically obtained by treating ester precursors (e.g., ethyl 5-substituted triazole-3-carboxylates) with aqueous NaOH, followed by acidification and ion exchange . In one protocol, the sodium carboxylate derivative was synthesized from ethyl 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate using NaH in methanol .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer: Key techniques include:

  • 1H/13C NMR spectroscopy : For sodium 5-(methoxymethyl)-1-methyl derivatives, characteristic peaks include a singlet for the methoxymethyl group (δ ~4.55 ppm in D2O) and a carboxylate resonance (δ ~165 ppm in 13C NMR) .
  • X-ray diffraction (XRD) : Used to confirm crystal structure and hydrogen-bonding networks, as demonstrated for analogous triazole carboxylate coordination compounds .
  • Mass spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M–Na]– ion at m/z 170.0566 for C6H8N3O3) .

Advanced Research Questions

Q. How does the methoxymethyl substituent influence coordination chemistry with transition metals?

Methodological Answer: The methoxymethyl group enhances ligand flexibility and metal-binding capacity. For example, Mn(II) coordination complexes with triazole carboxylates exhibit distorted octahedral geometries, where the carboxylate oxygen and triazole nitrogen atoms act as donor sites. Researchers should use molar ratio titrations (e.g., Job’s method) to determine stoichiometry and UV-Vis/EPR spectroscopy to analyze electronic transitions and metal-ligand interactions .

Q. How can computational methods predict the reactivity or bioactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For triazole derivatives, the carboxylate group often acts as a reactive center for functionalization .
  • Molecular docking : Screen against biological targets (e.g., enzymes in fungal pathogens) to hypothesize bioactivity, leveraging structural similarities to known fungicidal triazoles .

Q. What strategies resolve contradictions in crystallographic data, such as disorder or twinning?

Methodological Answer:

  • Use SHELXL for refinement: Its robust algorithms handle twinning (via TWIN/BASF commands) and anisotropic displacement parameters. For disordered methoxymethyl groups, apply PART/SUMP constraints to model alternative conformations .
  • Validate with Rint and GooF metrics: A high Rint (>0.05) suggests twinning, requiring integration of HKLF5 data .

Q. How does alkylation of the triazole ring affect physicochemical properties?

Methodological Answer: Alkylation (e.g., at N1) increases hydrophobicity and alters hydrogen-bonding capacity. To study this:

  • Synthesize derivatives via nucleophilic substitution (e.g., using K2CO3 and alkyl halides in DMF) .
  • Compare solubility in polar vs. nonpolar solvents and thermal stability via TGA/DSC. Methylated derivatives typically show higher melting points (e.g., 131–134°C for sodium 5-(methoxymethyl)-1-methyl derivatives) .

Experimental Design and Data Analysis

Q. How to design a stability study under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated stability testing : Incubate aqueous solutions at pH 2–12 (using HCl/NaOH buffers) and temperatures 25–60°C. Monitor degradation via HPLC-UV at 254 nm.
  • Kinetic analysis : Use the Arrhenius equation to extrapolate shelf life. For triazole carboxylates, acidic conditions often hydrolyze the ester moiety, while alkaline conditions degrade the carboxylate group .

Q. What analytical techniques differentiate between tautomeric forms of the triazole ring?

Methodological Answer:

  • VT-NMR (Variable Temperature NMR) : Observe coalescence of peaks at elevated temperatures (e.g., 80°C in DMSO-d6) to identify tautomeric equilibria.
  • IR spectroscopy : Compare N-H stretching frequencies (~3200 cm⁻¹ for 1H-tautomer) vs. C=N vibrations (~1600 cm⁻¹ for 4H-tautomer) .

Advanced Structural and Functional Studies

Q. How to engineer coordination polymers using this compound as a linker?

Methodological Answer:

  • Solvothermal synthesis : Combine the sodium carboxylate with metal salts (e.g., MnCl2·4H2O) in water/ethanol at 80–120°C. Characterize porosity via N2 adsorption-desorption isotherms .
  • Topological analysis : Use TOPOS software to classify network connectivity (e.g., 2D sql nets for Mn(II) complexes) .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

Methodological Answer:

  • Process optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, stoichiometry). For cyclocondensation, maintain strict temperature control (±2°C) to avoid byproducts .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

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